Home > Products > Screening Compounds P140655 > hepatitis B virus surface antigen P31c
hepatitis B virus surface antigen P31c - 121683-17-8

hepatitis B virus surface antigen P31c

Catalog Number: EVT-1510405
CAS Number: 121683-17-8
Molecular Formula: C27H27N9O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hepatitis B virus surface antigen P31c is a significant component of the hepatitis B virus, which is a major global health concern due to its potential to cause chronic liver disease and liver cancer. This antigen is part of the larger hepatitis B virus surface antigen complex, which includes various proteins that play crucial roles in the virus's life cycle and immune evasion strategies.

Source

The hepatitis B virus is primarily transmitted through contact with infectious body fluids, such as blood and semen. The surface antigens, including P31c, are produced during the viral replication process in infected hepatocytes. These antigens can be detected in serum and are used as key markers for diagnosing and monitoring hepatitis B virus infections.

Classification

Hepatitis B virus surface antigen P31c is classified as a viral protein and is categorized under the broader family of hepadnaviruses. It is specifically associated with the envelope of the virus, which consists of three types of proteins: large (L), middle (M), and small (S) surface proteins. P31c corresponds to a specific isoform derived from these proteins.

Synthesis Analysis

Methods

The synthesis of hepatitis B virus surface antigen P31c can be achieved through various recombinant DNA technologies. One notable method involves using Saccharomyces cerevisiae (baker's yeast) as a host organism for producing the antigen. Researchers have constructed plasmids that direct the synthesis and secretion of hepatitis B virus surface antigen particles by integrating specific genes responsible for encoding the P31c protein.

Technical Details

The plasmids typically contain a signal peptide gene fused at the 5' terminus of the P31c gene, allowing for proper folding and secretion of the protein. The yeast cells utilize their secretory pathways to release these particles into the culture medium. This method has demonstrated that yeast can efficiently produce hepatitis B virus surface antigen particles that closely resemble those found in human plasma in terms of size and density .

Molecular Structure Analysis

Structure

Hepatitis B virus surface antigen P31c exhibits a complex structure characterized by multiple domains that facilitate its function. The protein comprises several regions, including hydrophobic transmembrane segments that anchor it within cellular membranes, as well as loops that extend into the extracellular space where they can interact with antibodies.

Data

The molecular weight of P31c is approximately 24 kDa, and it contains several cysteine residues that form disulfide bonds critical for maintaining structural integrity. These features contribute to its immunogenic properties, making it a target for vaccine development .

Chemical Reactions Analysis

Reactions

The synthesis of hepatitis B virus surface antigen P31c involves several biochemical reactions, primarily within the endoplasmic reticulum and Golgi apparatus of host cells. These reactions include glycosylation processes where carbohydrate moieties are added to specific amino acid residues on the protein, enhancing its stability and immunogenicity.

Technical Details

The assembly of hepatitis B virus surface antigens into subviral particles occurs through oligomerization processes driven by hydrophobic interactions among protein domains. This assembly is crucial for forming functional particles capable of eliciting an immune response .

Mechanism of Action

Process

Hepatitis B virus surface antigen P31c plays a vital role in the viral life cycle by facilitating viral entry into host cells and evading immune detection. The antigen interacts with specific receptors on hepatocytes, such as sodium-taurocholate cotransporting polypeptide, enabling viral uptake.

Data

Once inside the cell, the hepatitis B virus utilizes host cellular machinery to replicate its genome and produce additional surface antigens. The presence of these antigens in circulation serves as a decoy mechanism to distract the immune system from targeting infected hepatocytes .

Physical and Chemical Properties Analysis

Physical Properties

Hepatitis B virus surface antigen P31c is typically found in spherical particles approximately 20-22 nm in diameter when secreted from host cells. These particles exhibit a density around 1.19 g/cm³, similar to naturally occurring hepatitis B virus particles.

Chemical Properties

Chemically, P31c is characterized by its hydrophilic regions exposed on the particle surface, which are essential for antibody binding. Its stability is influenced by factors such as pH and temperature, with optimal conditions generally falling within physiological ranges .

Applications

Hepatitis B virus surface antigen P31c has several scientific applications:

  • Vaccine Development: It serves as a key component in vaccines against hepatitis B infection, stimulating an immune response without causing disease.
  • Diagnostic Tools: Detection of this antigen in serum is crucial for diagnosing active hepatitis B infections.
  • Research: It is used extensively in studies aimed at understanding viral pathogenesis and developing therapeutic strategies against hepatitis B-related diseases .
Molecular Virology of HBV Surface Antigen P31c

Genomic Organization and Expression in HBV Lifecycle

The hepatitis B virus (HBV) surface antigen P31c originates from the pre-S/S open reading frame (ORF) of the compact 3.2 kb HBV genome. This ORF utilizes three in-frame start codons to encode three envelope proteins: large (LHB), middle (MHB, P31c), and small (SHB) surface antigens [1] [3] [6]. The MHB protein (P31c) spans 281 amino acids and incorporates the N-terminal pre-S2 domain (55 aa) fused to the common S domain (226 aa) [3] [6]. During viral replication, transcription of the 2.1 kb pre-S2/S mRNA occurs from covalently closed circular DNA (cccDNA) templates in the host nucleus. This mRNA is translated co-translationally at the endoplasmic reticulum (ER) membrane, where P31c acquires its transmembrane topology and undergoes post-translational modifications [1] [9].

Table 1: Genomic Features of HBV Envelope Proteins

ProteinAmino Acid LengthDomainsGenomic Region
LHB389-400pre-S1 + pre-S2 + Spre-S/S ORF (1st start codon)
MHB (P31c)281pre-S2 + Spre-S/S ORF (2nd start codon)
SHB226Spre-S/S ORF (3rd start codon)

P31c is produced in significant excess over virion requirements and undergoes intracellular accumulation in the ER prior to assembly into subviral particles (SVPs). Unlike infectious Dane particles (42 nm), P31c-containing SVPs lack nucleocapsids and viral DNA, forming non-infectious 20 nm spherical particles or filamentous structures [3] [8] [9]. This overproduction is a hallmark of HBV infection, with serum SVP-to-virion ratios reaching 10²–10⁵:1 [3].

Structural Characterization of P31c Glycosylation Variants

P31c exhibits heterogeneous glycosylation patterns critical for its structural integrity and function. When expressed in yeast (Hansenula polymorpha), P31c separates into two primary glycoforms: GP34 (N-glycosylated) and GP37 (N- and O-glycosylated) [2]. The N-glycosylation occurs at N146 within the antigenic loop (AGL) of the S domain, while O-glycosylation modifies serine/threonine residues in the pre-S2 region of GP37 [2] [5]. Mass spectrometry analyses confirm that GP37 carries complex hybrid glycans, whereas GP34 exhibits high-mannose or paucimannose structures [2] [9].

The conservation of N146 glycosylation across HBV genotypes highlights its structural importance. Biochemical studies demonstrate that glycosylation at this site stabilizes the AGL conformation by facilitating disulfide bond formation between C139 and C147 residues [5] [7]. Notably, enzymatic deglycosylation of GP37 and GP34 with α-mannosidase and endo-β-N-acetylglucosaminidase H reduces both to the unglycosylated P31 backbone (31 kDa), confirming post-translational modifications account for their size differences [2].

Role of Pre-S2 Domain in Antigenic Epitope Presentation

The pre-S2 domain (residues 1–55 of P31c) is a critical antigenic region containing B-cell and T-cell epitopes absent in SHB. Key features include:

  • Human serum albumin binding site (pHSA): Residues 12–32 facilitate viral attachment to hepatocytes [3] [6]
  • Immunodominant epitopes: Linear B-cell epitopes (residues 14–32) and helper T-cell epitopes (residues 41–55) [2] [3]
  • O-glycosylation site (Thr-37): Present in genotypes D/E, enhances immune evasion [5]

The pre-S2 domain’s conformational flexibility allows optimal exposure of neutralizing epitopes. Antibodies targeting pre-S2 block HBV binding to hepatocytes by sterically hindering the NTCP receptor interaction site in the pre-S1 domain of LHB [3] [6]. Immunization studies confirm that P31c-containing particles elicit both anti-pre-S2 and anti-S antibodies, providing broader protection than SHB-only vaccines [2] [7].

Comparative Analysis of GP37 and GP34 Glycoforms

Functional differences between P31c glycoforms impact antigenicity, assembly, and secretion:

Table 2: Biochemical and Immunogenic Properties of P31c Glycoforms

PropertyGP34GP37
Glycosylation TypeN-linked onlyN-linked + O-linked
Molecular Weight34 kDa37 kDa
Glycan StructuresHigh-mannoseComplex hybrid + mucin-type O-glycans
Assembly EfficiencyModerateEnhanced
Antibody ResponseAnti-S dominantBalanced anti-S + anti-pre-S2

Despite biochemical differences, both glycoforms assemble into immunogenic SVPs. Mouse immunization studies demonstrate equivalent induction of anti-S and anti-pre-S2 antibodies by GP37, GP34, and unglycosylated P31, indicating glycosylation does not alter epitope accessibility [2]. However, intracellular trafficking varies: GP37’s O-glycans promote ER retention and lamellar body formation in yeast, while GP34 shows smoother ER distribution [9].

In mammalian systems, N146 glycosylation status influences virion secretion. Non-glycosylated P31c mutants secrete HBV virions at 20% of wild-type levels, confirming glycosylated P31c supports envelopment [5]. Hyperglycosylated mutants (e.g., N115/N129/N136/N146) exhibit impaired virion secretion but enhanced SVP production, suggesting glycans regulate assembly pathways [5].

Key Implications for Vaccine Design:

  • Glycoform balance: Optimal vaccines maintain natural GP37:GP34 ratios to mimic native antigen presentation [2] [7]
  • Thermostability: O-glycans in GP37 enhance particle stability during storage [7]
  • Epitope shielding: N146 glycosylation protects the "a-determinant" from neutralizing antibodies, influencing immune escape variants [5]

Properties

CAS Number

121683-17-8

Product Name

hepatitis B virus surface antigen P31c

Molecular Formula

C27H27N9O6

Synonyms

hepatitis B virus surface antigen P31c

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.